molecular formula C25H28O3 B12774323 Isoestradiol 3-benzoate CAS No. 6011-90-1

Isoestradiol 3-benzoate

Cat. No.: B12774323
CAS No.: 6011-90-1
M. Wt: 376.5 g/mol
InChI Key: UYIFTLBWAOGQBI-FCRIMTMASA-N
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Description

Isoestradiol 3-benzoate is a synthetic estrane steroid and the C3 benzoate ester of estradiol. It is also known as estra-1,3,5(10)-triene-3,17β-diol 3-benzoate. This compound is a derivative of estradiol, a naturally occurring hormone that plays a crucial role in the regulation of the female reproductive system. This compound is primarily used in hormone therapy and has applications in various fields including medicine and scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of isoestradiol 3-benzoate involves the esterification of estradiol with benzoic acid. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Isoestradiol 3-benzoate undergoes various chemical reactions including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield estrone derivatives, while reduction can produce different estradiol analogs .

Scientific Research Applications

Isoestradiol 3-benzoate has a wide range of applications in scientific research:

Mechanism of Action

Isoestradiol 3-benzoate exerts its effects by binding to estrogen receptors (ERα and ERβ) in target cells. Upon binding, the receptor-ligand complex translocates to the nucleus where it regulates gene transcription. This leads to the formation of messenger RNA and subsequent protein synthesis, which mediates the biological effects of the compound. The primary molecular targets include tissues in the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain .

Comparison with Similar Compounds

  • Estradiol benzoate
  • Estradiol acetate
  • Estradiol cypionate
  • Estradiol valerate

Comparison: Isoestradiol 3-benzoate is unique in its specific esterification at the C3 position, which influences its pharmacokinetics and biological activity. Compared to other estradiol esters, this compound has distinct absorption, distribution, metabolism, and excretion profiles. This uniqueness makes it a valuable compound for specific therapeutic applications and research studies .

Properties

CAS No.

6011-90-1

Molecular Formula

C25H28O3

Molecular Weight

376.5 g/mol

IUPAC Name

[(8S,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate

InChI

InChI=1S/C25H28O3/c1-25-14-13-20-19-10-8-18(28-24(27)16-5-3-2-4-6-16)15-17(19)7-9-21(20)22(25)11-12-23(25)26/h2-6,8,10,15,20-23,26H,7,9,11-14H2,1H3/t20-,21+,22+,23+,25+/m1/s1

InChI Key

UYIFTLBWAOGQBI-FCRIMTMASA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5

Origin of Product

United States

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